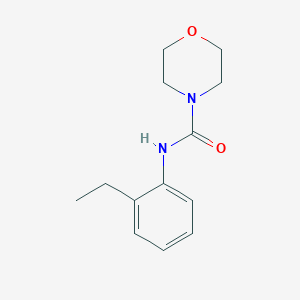![molecular formula C12H13BrN2OS B7540486 N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7540486.png)
N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide, also known as BVT.2733, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. 2733, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wirkmechanismus
BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the development and progression of various diseases. N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide binds to the active site of BTK and prevents its activation, leading to the inhibition of downstream signaling pathways. This results in the suppression of immune response and cell proliferation, which is beneficial in the treatment of diseases such as cancer and autoimmune disorders.
Biochemical and Physiological Effects
N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide has been shown to have various biochemical and physiological effects. In preclinical studies, it has been demonstrated to inhibit the growth of cancer cells, reduce inflammation, and improve symptoms in animal models of autoimmune diseases. It has also been shown to have a favorable safety profile with no significant toxicity observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide is its specificity for BTK, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide is its relatively low potency compared to other BTK inhibitors, which may require higher doses for therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for research on N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide. One area of interest is the development of combination therapies with other drugs to enhance its therapeutic efficacy. Another direction is the investigation of its potential applications in other diseases, such as viral infections and neurodegenerative disorders. Additionally, further studies are needed to better understand its mechanism of action and optimize its pharmacological properties.
Synthesemethoden
N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide can be synthesized through a series of chemical reactions starting with 5-bromothiophene-2-carbaldehyde and 1-cyanocyclopentane-1-carboxylic acid. The reaction involves the use of various reagents and catalysts, including triethylamine, acetic anhydride, and trifluoroacetic acid. The final product is obtained through purification with column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of a protein called Bruton's tyrosine kinase (BTK), which is involved in the regulation of immune response and cell proliferation.
Eigenschaften
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS/c13-10-4-3-9(17-10)7-15-11(16)12(8-14)5-1-2-6-12/h3-4H,1-2,5-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIOYIUHENOOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C(=O)NCC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide](/img/structure/B7540407.png)

![4-(5-bromothiophen-2-yl)-N-[4-(carbamoylamino)phenyl]butanamide](/img/structure/B7540425.png)
![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B7540433.png)
![N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7540438.png)
![N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B7540446.png)


![2-[[5-[(2-Chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7540455.png)
![(2,6-Difluorophenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]methanone](/img/structure/B7540462.png)
![2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1h-imidazole](/img/structure/B7540468.png)

![N-[5-[2-(4-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7540477.png)
![N-(2-chloro-4-fluorophenyl)-2-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540479.png)